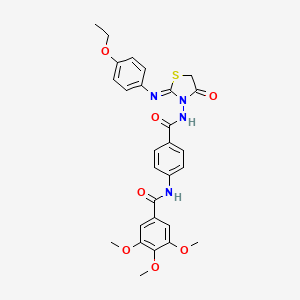

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

Description

This benzamide derivative features a 3,4,5-trimethoxy-substituted aromatic core, a thiazolidinone ring (4-oxo-3-thiazolidinyl), and a 4-ethoxyphenylimino group. Although direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest relevance in histone acetyltransferase (HAT) inhibition and anticancer activity .

Properties

CAS No. |

99629-62-6 |

|---|---|

Molecular Formula |

C28H28N4O7S |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

N-[4-[[2-(4-ethoxyphenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C28H28N4O7S/c1-5-39-21-12-10-20(11-13-21)30-28-32(24(33)16-40-28)31-27(35)17-6-8-19(9-7-17)29-26(34)18-14-22(36-2)25(38-4)23(15-18)37-3/h6-15H,5,16H2,1-4H3,(H,29,34)(H,31,35) |

InChI Key |

KTSZRGUEXDEPDL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=C2N(C(=O)CS2)NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound is rooted in the synthesis of 2-imino-5-arylidenethiazolidin-4-ones, a class of heterocycles well-documented in medicinal chemistry for their biological activities. The synthetic methodology typically involves:

- Formation of the thiazolidinone ring via cyclization of thiourea derivatives.

- Introduction of the 2-imino group through controlled reaction conditions.

- Functionalization at the 3-position of the thiazolidinone ring.

- Coupling with benzamide derivatives bearing 3,4,5-trimethoxy substitution.

This approach was adapted and refined from the methods reported by Klika et al., focusing on controlling regiochemistry and enhancing solubility and biological activity through strategic substitution.

Key Synthetic Steps and Reagents

Cyclization to 2-Iminothiazolidinone Core:

- Starting from alkyl/aryl thioureas, cyclization is performed under conditions favoring the formation of the 2-imino thiazolidinone core.

- The regiochemical outcome is influenced by reagent choice and reaction conditions to favor the 5-arylidene product after Knoevenagel condensation.

Introduction of the 4-Ethoxyphenyl Imino Group:

- The 4-ethoxyphenyl substituent is introduced via condensation reactions with appropriate aldehydes or imines, forming the imino linkage at the 2-position of the thiazolidinone ring.

Amide Bond Formation with Benzamide Derivative:

- The amino group at the 3-position of the thiazolidinone ring is coupled with a 4-aminophenyl benzamide bearing 3,4,5-trimethoxy substitution.

- Coupling reagents such as carbodiimides or activated esters are employed to form the amide bond efficiently.

Purification and Characterization:

- Preparative reverse phase high-performance liquid chromatography (HPLC) is used to separate regioisomers and purify the target compound.

- Structural confirmation is achieved through one- and two-dimensional proton nuclear magnetic resonance spectroscopy and mass spectrometry.

- Crystallographic data can be used for absolute structural assignment.

Solid Phase Synthesis Adaptation

To facilitate the rapid generation of compound libraries and improve yields and purities, the synthetic route has been adapted to solid phase synthesis:

- A Tentagel Rink resin is loaded with the C-terminal amino acid residue.

- The cyclization and coupling steps are modified for solid phase conditions by increasing reagent stoichiometry.

- This method preserves chiral integrity and allows efficient incorporation of dipeptide or amino acid derivatives fused to the thiazolidinone core.

Detailed Reaction Scheme Overview

| Step Number | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Thiourea Cyclization | Alkyl/aryl thioureas | Base, solvent, controlled temperature | 2-Iminothiazolidin-4-one core | Regioselectivity controlled by reagent choice |

| 2 | Knoevenagel Condensation | 2-Iminothiazolidinone | Aldehyde (4-ethoxybenzaldehyde), base | 5-Arylidenethiazolidinone | Forms imino linkage at 2-position |

| 3 | Amide Coupling | 3-Amino substituted thiazolidinone + 4-aminophenyl-3,4,5-trimethoxybenzamide | Carbodiimide or activated ester coupling agents | Benzamide N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- | Efficient amide bond formation |

| 4 | Purification and Characterization | Crude reaction mixture | Preparative reverse phase HPLC, NMR, MS, X-ray | Pure target compound | Separation of regioisomers and confirmation of structure |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): One-dimensional and two-dimensional proton NMR spectra confirm the regiochemistry and substitution pattern on the thiazolidinone ring and benzamide moiety.

- Mass Spectrometry (MS): Identifies molecular ion peaks consistent with the expected molecular weight and fragmentation patterns distinguishing regioisomers.

- X-ray Crystallography: Provides absolute structural confirmation, particularly to differentiate regioisomeric products.

- High-Performance Liquid Chromatography (HPLC): Used for purification and monitoring reaction progress, ensuring high purity of the final compound.

Research Findings on Synthetic Optimization

- The introduction of ω-polar groups on the thiazolidinone core improved solubility and biological activity.

- The solid phase synthesis approach significantly increased throughput for compound library generation without compromising yield or stereochemical integrity.

- The choice of amino acid residues in dipeptide analogs fused to the thiazolidinone ring was guided by protein-protein interaction motifs, enhancing the compound’s inhibitory activity in biological assays.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazolidinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

Structure-Activity Relationships (SAR)

- Trimethoxy Substitution : Ubiquitous in analogs (e.g., Compounds 8–19 in , Trimethobenzamide), this group likely stabilizes π-π interactions in enzyme binding pockets .

- Thiazolidinone vs.

- Solubility and Bioavailability: Trimethobenzamide’s dimethylaminoethoxy group enhances water solubility, whereas the target compound’s ethoxyphenyl and thiazolidinone may prioritize membrane permeability over solubility .

Key Research Findings and Implications

- The 3,4,5-trimethoxybenzamide scaffold is versatile, accommodating diverse substituents (acyl chains, heterocycles, aminoethoxy groups) for tailored biological effects.

- Contradictions in SAR: While suggests acyl chain length is secondary to substituent positioning, Compound 17’s tetradecanoyl group achieves the highest HAT inhibition (79%), indicating synergistic effects between chain length and spatial arrangement .

Biological Activity

Benzamide, specifically the compound N-(4-(((2-((4-ethoxyphenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- , is a complex organic molecule with significant biological activity. Its molecular formula is and it has garnered attention for its potential therapeutic applications. This article reviews the biological activities associated with this compound, drawing on various studies and findings.

The compound is characterized by its intricate structure, which includes a benzamide core linked to a thiazolidinyl moiety and multiple methoxy groups. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 532.7 g/mol |

| CAS Number | 99629-62-6 |

Antimicrobial Activity

Benzamide derivatives, including the compound , have been shown to exhibit antimicrobial properties. Research indicates that these compounds can inhibit various bacterial strains, making them candidates for developing new antibiotics. A study highlighted that certain benzamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .

Anticancer Activity

The anticancer potential of benzamide derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a derivative similar to the target compound exhibited IC50 values of approximately 10 µM against human breast cancer cells (MCF-7) . The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Enzyme Inhibition

Benzamide derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE). The target compound has been noted for its ability to inhibit hCA II with an IC50 value of 0.5 µM, showcasing its potential in treating conditions like glaucoma and epilepsy . Additionally, some derivatives have shown promising results in inhibiting AChE, which is relevant for Alzheimer's disease treatment.

Neurotransmitter Modulation

Research has also indicated that benzamide compounds can modulate neurotransmitter systems. Specifically, they interact with dopamine receptors, which may contribute to their antidepressant and antiemetic effects . This interaction highlights the versatility of benzamide derivatives in addressing neurological disorders.

Case Studies

- Study on Antimicrobial Efficacy : A series of benzamide derivatives were tested against several bacterial strains. The results showed that modifications in the benzamide structure significantly affected antimicrobial potency, with some compounds achieving MIC values lower than 16 µg/mL against resistant strains .

- Anticancer Activity Assessment : In a comparative study involving multiple cancer cell lines, a derivative of the target compound was found to be more effective than standard chemotherapeutics at inducing apoptosis. This study utilized flow cytometry to quantify apoptotic cells and demonstrated a clear dose-response relationship .

- Enzyme Inhibition Studies : A detailed kinetic analysis revealed that certain benzamide derivatives displayed competitive inhibition against hCA II, suggesting potential for development as therapeutic agents targeting this enzyme .

Q & A

Q. What synthetic methodologies are recommended for constructing the thiazolidinone ring in benzamide derivatives?

- Methodological Answer : The thiazolidinone ring can be synthesized via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, in analogous compounds, thiourea intermediates are prepared by reacting substituted anilines with carbon disulfide, followed by alkylation with ethyl bromoacetate. Cyclization is then achieved under reflux in ethanol or DMF, often catalyzed by triethylamine . Key steps include:

- Thiourea formation : React 4-ethoxyphenyl isothiocyanate with an amine-containing precursor.

- Cyclization : Use α-bromo ketones (e.g., bromoacetyl derivatives) in polar aprotic solvents (DMF, DMSO) at 80–100°C for 4–6 hours .

Optimization Tip : Monitor reaction progress via TLC (silica gel, hexane/EtOH 1:1) and purify via column chromatography .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Focus on diagnostic signals:

- Thiazolidinone protons: δ 3.8–4.2 ppm (methylene groups adjacent to sulfur/nitrogen).

- Aromatic protons: δ 6.8–7.5 ppm (split into multiplets due to substituents like ethoxy and trimethoxy groups).

- Example: In triazine-linked benzamides, methoxy groups appear as singlets at δ 3.7–3.9 ppm, while imine protons resonate at δ 8.1–8.3 ppm .

- IR : Confirm carbonyl stretches (C=O: 1680–1720 cm⁻¹ for thiazolidinone and amide groups) and N-H stretches (3200–3400 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns. For example, a molecular ion at m/z 550.2 (calculated for C₂₈H₃₀N₄O₆S) with fragments corresponding to thiazolidinone cleavage .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in thiazolidinone formation?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Solvent Selection : Use DMF or acetonitrile for better solubility of intermediates .

- Catalysis : Add 1–2 mol% of iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Temperature Control : Gradual heating (e.g., 45°C → 80°C) reduces decomposition of sensitive intermediates .

Case Study : In triazine syntheses, yields improved from 60% to 85% by replacing EtOH with DMF and increasing reaction time to 8 hours .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected 1H NMR peaks)?

- Methodological Answer :

- Deuterated Solvent Effects : Use DMSO-d₆ to resolve overlapping aromatic signals. For example, in a trimethoxy-substituted benzamide, splitting patterns clarified after 2D NMR (COSY, HSQC) confirmed coupling between methoxy and adjacent protons .

- Dynamic Effects : Rotamers or tautomers (e.g., imine-enamine equilibria) may cause signal duplication. Variable-temperature NMR (25–80°C) can coalesce split peaks .

- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: EtOAc/hexane) and analyzing dihedral angles between aromatic and thiazolidinone planes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.